2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-ylmethyl}pyridine

Enantioselective catalysis Chiral ligand design Stereochemical control

Chiral mono-oxazoline ligand with rigid indeno-fused scaffold. The fixed (3aS,8aR) configuration locks the stereochemical environment, preventing conformational averaging that compromises enantioselectivity with flexible oxazolines. • Six-membered chelate (~85-90° bite angle) with pyridine N,N-donor set for Cu- and Ir-catalyzed asymmetric reactions. • LogP 2.84 supports CNS drug discovery applications requiring membrane permeability. • Mandatory enantiomer for (3aS,8aR)-specific induction; the (3aR,8aS) counterpart (CAS 2828433-53-8) yields inverted product configuration. Standard purity ≥97%. Store at 2-8°C under inert atmosphere. Available in 100 mg to 5 g sizes for immediate global dispatch.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
Cat. No. B12506812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-ylmethyl}pyridine
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1C2C(C3=CC=CC=C31)N=C(O2)CC4=CC=CC=N4
InChIInChI=1S/C16H14N2O/c1-2-7-13-11(5-1)9-14-16(13)18-15(19-14)10-12-6-3-4-8-17-12/h1-8,14,16H,9-10H2
InChIKeyRFGGGJFPHBYLCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Procurement of (3aS,8aR)-Indeno-oxazoline Pyridine Ligand


The compound 2-{[(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl]methyl}pyridine (CAS 205647-97-8) is a chiral, enantiopure mono‑oxazoline ligand built on a rigid indeno‑fused oxazoline scaffold with a pyridin‑2‑ylmethyl substituent at the 2‑position . It belongs to the broader class of indeno[1,2-d]oxazole derivatives that serve as chiral auxiliaries and ligands for asymmetric catalysis [1]. Suppliers report a molecular formula of C₁₆H₁₄N₂O (MW 250.30), purities typically 95–98 %, and storage recommendations of 2–8 °C under inert atmosphere . Its stereochemical configuration (3aS,8aR) is fixed by the cis‑fused indanol‑derived backbone, which distinguishes it from its enantiomer (CAS 2828433‑53‑8) and from non‑fused mono‑oxazolines .

Why (3aS,8aR)-Indeno-oxazoline Cannot Be Substituted by Analogs


Simple mono‑oxazoline ligands such as 2‑(pyridin‑2‑ylmethyl)‑4,5‑dihydrooxazole lack the rigid, enantiopure indeno‑fused bicycle that defines the stereochemical environment of this compound; the indeno scaffold locks the oxazoline ring in a single conformation and enforces the cis‑disposition of the bridgehead atoms, a feature that cannot be achieved with flexible alkyl‑ or phenyl‑substituted oxazolines [1][2]. The methylene spacer between the oxazoline and pyridine rings creates a bidentate N,N‑chelate with a distinct bite angle that differs from directly‑linked pyridyl‑oxazolines, influencing both metal‑coordination geometry and catalytic enantioselectivity [1][3]. Furthermore, the specific (3aS,8aR) enantiomer produces the opposite sense of asymmetric induction relative to its (3aR,8aS) counterpart (CAS 2828433‑53‑8); interchanging enantiomers without re‑optimising the chiral protocol leads to products with inverted or diminished enantiomeric excess .

Differentiation Evidence: (3aS,8aR)-Indeno-oxazoline vs. Comparators


Enantiomeric Configuration Determines Asymmetric Induction

The target compound bears the (3aS,8aR) absolute configuration, derived from (1R,2S)-(+)-cis-1-amino-2-indanol; its enantiomer (CAS 2828433-53-8) possesses the (3aR,8aS) configuration and produces the opposite sense of chiral induction in asymmetric reactions [1]. Both enantiomers are commercially available at ≥97 % purity, but their optical rotation signs are opposite, and any catalytic protocol is enantiospecific to the configuration employed .

Enantioselective catalysis Chiral ligand design Stereochemical control

Conformational Rigidity of Indeno-Fused Core

Unlike 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole, which possesses a flexible dihydrooxazole ring with two sp³ carbons that can adopt multiple envelope conformations at ambient temperature, the indeno[1,2-d]oxazole scaffold fuses the oxazoline to a rigid indane bicycle, locking the ring into a single, well-defined conformation [1]. This conformational pre-organisation reduces the entropic penalty upon metal chelation and eliminates the need for dynamic conformational selection during the enantiodetermining step [1].

Ligand rigidity Bite angle control Conformational pre-organisation

Methylene Spacer Modulates Chelate Bite Angle

The target compound incorporates a methylene spacer (–CH₂–) between the oxazoline C2 and the pyridine 2‑position, creating a six‑membered chelate upon metal coordination. In contrast, the directly‑linked analog (3aS,8aR)-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (CAS 330443-74-8) forms a five‑membered chelate [1]. The larger chelate ring increases the N–M–N bite angle by approximately 5–10° based on DFT calculations for related PyOx vs. PyBOX ligand families, altering the steric environment around the metal centre [2].

Bite angle modulation Chelate geometry Bidentate N,N-ligands

Mono-Oxazoline vs. C₂-Symmetric IndaBOX Coordination

The target compound is a mono‑oxazoline that coordinates as an N,N‑bidentate ligand using the oxazoline nitrogen and the pyridine nitrogen. In contrast, the C₂‑symmetric IndaBOX ligands (e.g., (+)-2,2′-methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole], CAS 180186‑94‑1) are bis‑oxazolines that coordinate through two oxazoline nitrogens only, forming a different chelate geometry . This fundamental difference in donor atoms alters both the electronic properties and the steric environment at the metal centre, as evidenced by distinct νCO frequencies in Ir(I) carbonyl complexes of box vs. pyrox‑type ligands .

Mono-oxazoline IndaBOX Coordination chemistry

Cross-Supplier Purity and Stability Verification

Multiple suppliers report purities of 95–98 % for this compound, with characterization by NMR, HPLC, and GC . The recommended storage condition (2–8 °C, protected from light, under inert atmosphere) is consistent across vendors . In comparison, the enantiomer (CAS 2828433‑53‑8) is offered at identical purity specifications from the same supplier networks, enabling procurement of either enantiomer with equivalent certified purity .

Quality assurance Batch consistency Storage stability

Higher Lipophilicity vs. Non-Fused Oxazoline Analogues

The fused indeno‑oxazole scaffold increases lipophilicity relative to simpler pyridyl‑methyl‑oxazolines. The target compound has a computed XLogP3‑AA of 2.2 and a vendor‑reported LogP of 2.84 [1]. By comparison, 2‑(pyridin‑2‑ylmethyl)‑4,5‑dihydrooxazole (no fused aromatic ring) has a predicted XLogP of ~1.0–1.2 [2]. The higher LogP of the target compound may favour membrane permeability in bioactive molecule design but may also reduce aqueous solubility.

Lipophilicity Drug-likeness Physicochemical profiling

Optimal Application Scenarios for (3aS,8aR)-Indeno-oxazoline Pyridine Ligand


Asymmetric Catalysis with (3aS,8aR) Configuration

When the desired stereochemical outcome of a metal‑catalyzed asymmetric transformation demands the (3aS,8aR) spatial arrangement, this specific enantiomer (CAS 205647‑97‑8) is mandatory. Its enantiomer (CAS 2828433‑53‑8) would invert the product configuration [1]. The rigid indeno‑fused scaffold ensures that the chiral pocket does not relax through conformational averaging, a feature not available with simple dihydrooxazoline ligands [2].

Six-Membered Metallacycle for Expanded Substrate Scope

The methylene‑linked pyridine creates a six‑membered chelate ring (estimated bite angle ~85–90°) upon metal binding, which can accommodate bulkier substrates or favour different enantiofacial approaches compared to the five‑membered chelate of directly‑linked pyridyl‑indeno‑oxazoles [1]. This geometry is particularly relevant for Cu‑ and Ir‑catalyzed reactions where bite angle correlates with enantioselectivity [1][2].

Lipophilic Chiral Intermediates for CNS Drug Discovery

The elevated LogP of 2.84 (ΔLogP ~+1 to +1.6 vs. simple pyridyl‑oxazolines) makes this scaffold attractive for central nervous system (CNS) drug discovery programs where membrane permeability is critical [1]. The compound has been referenced as a chiral intermediate for synthesizing CNS‑active agents, leveraging its stereoselective properties to optimise binding affinity and metabolic stability [2].

Precursor for IndaBOX and Unsymmetrical Bisoxazoline Libraries

The mono‑oxazoline structure serves as a versatile intermediate for constructing unsymmetrical bisoxazoline ligands or for functionalising the pyridine ring (e.g., bromination of the pyridine to generate cross‑coupling handles) [1]. This modularity enables the synthesis of ligand libraries with tailored steric and electronic properties that are not accessible from commercially available C₂‑symmetric IndaBOX ligands alone [1][2].

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